molecular formula C8H14ClNOS B1490348 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide CAS No. 2092568-72-2

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide

Cat. No. B1490348
CAS RN: 2092568-72-2
M. Wt: 207.72 g/mol
InChI Key: AMSAIEMDAYYVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide is a chemical compound that is used in scientific research . It is available for purchase for pharmaceutical testing .

Scientific Research Applications

Pharmaceutical Reference Standards

This compound is utilized as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical methods used in the development and quality control of medicinal products .

Synthetic Chemistry

In synthetic chemistry, it serves as a building block for the synthesis of various complex molecules. Its reactivity due to the chloroacetamide group allows for further functionalization, which is crucial in the development of new chemical entities .

Medicinal Chemistry

The compound’s structure is amenable to modifications, making it valuable in medicinal chemistry for the design of novel therapeutic agents. It can be used to synthesize derivatives with potential pharmacological activities .

Biological Studies

As a part of biological studies, this compound can be used to investigate the biological activity of tetrahydrothiophene derivatives, which are known to exhibit various biological effects, including antimicrobial and anticancer properties .

Material Science

In material science, the compound could be explored for the development of new materials with specific properties, such as conductivity or luminescence, due to the presence of the tetrahydrothiophene moiety .

Agricultural Chemistry

It may find applications in agricultural chemistry for the synthesis of new agrochemicals, such as pesticides or herbicides, due to its potential bioactivity and the ability to create derivatives .

Environmental Science

In environmental science, derivatives of this compound could be studied for their degradation products and environmental fate, contributing to the assessment of their ecological impact .

Analytical Method Development

This compound can be used in the development of new analytical methods for the detection and quantification of related substances in various matrices, which is essential for environmental monitoring and pharmaceutical analysis .

properties

IUPAC Name

2-chloro-N-ethyl-N-(thiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNOS/c1-2-10(8(11)5-9)7-3-4-12-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSAIEMDAYYVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.